molecular formula C12H20ClN5 B12231865 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12231865
M. Wt: 269.77 g/mol
InChI Key: VSNMBTXDKAPXDC-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a pyrazole-derived amine compound with a hydrochloride salt formulation. Its molecular structure features two pyrazole rings: one substituted with 2,5-dimethyl groups and a methylene bridge, and the other with a propyl group at the N1 position and an amine at C2. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

The propyl substituent may influence lipophilicity and binding interactions compared to shorter or fluorinated alkyl chains.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-6-17-7-5-12(15-17)13-9-11-8-10(2)14-16(11)3;/h5,7-8H,4,6,9H2,1-3H3,(H,13,15);1H

InChI Key

VSNMBTXDKAPXDC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC(=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole rings are typically formed via cyclocondensation reactions. A modified approach adapted from ACS methodologies involves reacting propylamine with 1,3-diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF) at 85°C. For example:

  • Step 1 : Propylamine reacts with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine to yield 1-propyl-3,5-dimethylpyrazole.
  • Step 2 : A second pyrazole ring is synthesized using 2,5-dimethyl-3-(aminomethyl)pyrazole, formed via reductive amination of 2,5-dimethylpyrazole-3-carbaldehyde.

Table 1 : Cyclocondensation Reaction Conditions

Starting Material Reagent Solvent Temp (°C) Yield (%) Source
Propylamine + 2,4-pentanedione O-(4-NBHA) DMF 85 44–60
2,5-Dimethylpyrazole-3-carbaldehyde NaBH₄ MeOH 25 78

Alkylation and Subsequent Functionalization

The methylene-linked pyrazole structure is achieved through alkylation. A patent-derived method employs 3-chloropropylamine hydrochloride and methacrylic anhydride under basic conditions:

  • Step 3 : 1-Propylpyrazole-3-amine is alkylated with 2,5-dimethylpyrazole-3-ylmethyl chloride in tetrahydrofuran (THF) using potassium carbonate as a base.
  • Step 4 : The product is purified via chromatography (silica gel, hexane/ethyl acetate).

Critical Parameters :

  • Molar Ratios : 1:1.1 amine-to-alkylating agent for minimal byproducts.
  • Solvent Choice : THF or acetonitrile improves solubility and reaction kinetics.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using hydrogen chloride gas in anhydrous THF:

  • Step 5 : The amine is dissolved in THF, and HCl gas is bubbled until precipitation completes.
  • Yield : >90% after filtration and vacuum drying.

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Cyclocondensation : Elevated temperatures (80–85°C) enhance reaction rates but may degrade thermally sensitive intermediates.
  • Alkylation : Room temperature (20–25°C) minimizes side reactions like over-alkylation.

Table 2 : Solvent Impact on Alkylation Yield

Solvent Dielectric Constant Reaction Time (h) Yield (%)
THF 7.5 4 88
Acetonitrile 37.5 3 92
DMF 36.7 2 85

Catalytic Additives

  • Base Catalysis : Potassium carbonate outperforms triethylamine in suppressing protonation of the amine nucleophile.
  • Acid Scavengers : Molecular sieves (4Å) improve yields by absorbing HCl liberated during alkylation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Cyclocondensation : Microreactors enable precise temperature control, reducing reaction time from hours to minutes.
  • Salt Formation : Bubble column reactors ensure efficient gas-liquid mixing during HCl treatment.

Table 3 : Scalability Metrics

Parameter Lab Scale (10 g) Pilot Scale (1 kg)
Reaction Time (h) 4 3.5
Purity (%) 95 93
Energy Consumption (kWh) 0.5 45

Comparative Analysis of Synthetic Approaches

Method Efficiency

  • Classical Hydrazine Route : Requires harsh acids (e.g., H₂SO₄) and affords lower yields (50–60%).
  • Hydroxylamine-Mediated Route : Higher yields (60–70%) and milder conditions.

Cost Considerations

  • Raw Materials : O-(4-nitrobenzoyl)hydroxylamine adds ~$120/kg to production costs.
  • Catalyst Recycling : Immobilized bases reduce expenses by 30% in large-scale runs.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyrazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring.

Scientific Research Applications

Modulation of Serotonin Receptors

One of the primary pharmacological applications of pyrazole derivatives, including N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride, is their role as modulators of serotonin receptors. Research has indicated that these compounds can influence the 5-HT2A serotonin receptor, which is implicated in various psychiatric disorders such as depression and anxiety . The modulation of this receptor can lead to therapeutic effects in treating mood disorders.

Anticonvulsant Activity

Studies have shown that certain pyrazole derivatives exhibit anticonvulsant properties. For example, compounds structurally related to N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride have been evaluated for their efficacy against seizures induced by maximal electroshock and pentylenetetrazol . These findings suggest potential applications in the development of new anticonvulsant medications.

Antibacterial Properties

Research into pyrazole derivatives has also revealed antibacterial activity against various strains of bacteria. Compounds similar to N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride have been synthesized and tested for their effectiveness against gram-positive and gram-negative bacteria . This application could be significant in addressing antibiotic resistance.

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that specific modifications in the pyrazole ring structure significantly enhanced anticonvulsant efficacy. The results indicated that the presence of methyl substitutions at the 2 and 5 positions of the pyrazole ring improved the compound's activity against seizures .

Case Study 2: Serotonin Receptor Modulation

In another case study focusing on serotonin receptor modulation, researchers synthesized various pyrazole derivatives and tested their binding affinity to the 5-HT2A receptor. Findings indicated that compounds with similar structural features to N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine; hydrochloride exhibited promising results in modulating receptor activity, suggesting potential therapeutic applications for mood disorders .

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and inhibiting their catalytic activity . This property is particularly useful in inhibiting enzymes that require metal ions for their function. The compound can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride (CAS: 1856033-56-1)

  • Molecular Weight : 287.76 vs. ~269.78 (target compound).
  • Impact : Fluorination often enhances metabolic stability and membrane permeability, whereas the propyl group may increase lipophilicity .

Methyl (1,3-dimethylpyrazol-5-yl)acetate (3b) and (1,5-dimethylpyrazol-3-yl)acetate (4b)

  • Structural Differences : Acetate esters replace the amine and propyl groups.
  • Synthesis: Yields depend on solvent choice (e.g., 53% for 3b in methanol vs. 70% for 4b in acetic acid), suggesting solvent polarity influences regioselectivity .

Non-Pyrazole Heterocyclic Compounds

H-Series Kinase Inhibitors (e.g., H-7, H-8, H-9)

  • Structural Differences: Isoquinoline sulfonamide cores with piperazine or aminoethyl substituents (e.g., H-7: 1-(5-isoquinolinesulfonyl)-2-methylpiperazine·2HCl).
  • Functional Groups : Sulfonamide and piperazine moieties enable kinase binding via ATP-competitive mechanisms, absent in pyrazole-based amines .
  • Solubility : Like the target compound, hydrochloride salts improve solubility for in vitro assays.

Methyl Benzoate Derivatives (B1–B5)

  • Structural Differences : Benzamide scaffolds with methoxy or fluoro substituents (e.g., B5: 4-fluorobenzamide).

Chromatographic Behavior

N-(3,5-dinitrobenzoyl) Amino Acid Esters

  • Structural Differences: Chiral centers and nitro groups enable separation on end-capped vs. non-end-capped CSPs (Fig. 4) .
  • Relevance : The hydrochloride salt in the target compound may alter retention times in HPLC due to ionic interactions, contrasting with neutral esters.

Biological Activity

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride (CAS Number: 1855946-04-1) is a compound belonging to the pyrazole class of derivatives, noted for its potential biological activities. This article examines its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

PropertyValue
Molecular Formula C12H20ClN5
Molecular Weight 269.77 g/mol
IUPAC Name This compound
InChI Key VSNMBTXDKAPXDC-UHFFFAOYSA-N

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which may play a role in its anticancer properties.
  • Chelation : It can chelate metal ions, potentially disrupting metal-dependent enzymatic processes.
  • Cell Cycle Modulation : Studies indicate that it may induce cell cycle arrest in cancer cell lines.

Cytotoxic Activity

Several studies have explored the cytotoxic effects of this compound against various cancer cell lines. For instance, a recent investigation reported that derivatives of pyrazole compounds showed selective cytotoxicity towards glioma cells while sparing healthy cell lines. The following table summarizes the IC50 values of related compounds:

CompoundIC50 (C6 Cell Line)IC50 (SH-SY5Y Cell Line)
5f5.13 µM5.00 µM
5a24.31 µM29.85 µM
5-FU8.34 µM8.53 µM

These results indicate that this compound may be a promising candidate for further development in cancer therapeutics due to its selective cytotoxicity .

Case Studies and Research Findings

  • Study on Glioma Treatment : A study highlighted that compounds similar to N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine induced apoptosis in glioma cells, suggesting potential as a therapeutic agent for brain tumors .
  • Antimicrobial Properties : Research has indicated that pyrazole derivatives possess antimicrobial activity against various pathogens, making them candidates for developing new antimicrobial agents .
  • Toxicological Assessments : Investigations into the toxicity of related pyrazole compounds revealed minimal phytotoxic effects at agricultural concentrations, indicating safety for potential agricultural applications .

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